REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1([Cl:15])[CH2:8][CH:7]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:5][C:6]1([Cl:15])[CH2:8][CH:7]1[C:9]1[CH:10]=[CH:11][C:12]([N+:1]([O-:4])=[O:2])=[CH:13][CH:14]=1
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C1)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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40 g
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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4 (± 1) °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was quenched in a mixture of ice (400 g.) and chloroform (200 g.)
|
Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
|
the aqueous layer was washed with chloroform (100 g.)
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Type
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WASH
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Details
|
washed with aqueous sodium carbonate (5%, 300 ml.)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined chloroform extracts were dried
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |